molecular formula C7H11ClO3 B13933462 Isopropyl 3-chloro-2-oxobutanoate

Isopropyl 3-chloro-2-oxobutanoate

Cat. No.: B13933462
M. Wt: 178.61 g/mol
InChI Key: MITNHDILEJEOOS-UHFFFAOYSA-N
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Description

Isopropyl 3-chloro-2-oxobutanoate is an ester derivative characterized by a 2-oxobutanoate backbone with a chloro substituent at position 3 and an isopropyl ester group. This structure confers unique reactivity and physicochemical properties, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

propan-2-yl 3-chloro-2-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3

InChI Key

MITNHDILEJEOOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution: Formation of substituted esters.

    Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.

    Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.

Scientific Research Applications

Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.

Comparison with Similar Compounds

Structural Differences :

  • Ester Group: Methyl vs. isopropyl. The bulkier isopropyl group in the target compound likely reduces polarity and enhances solubility in non-polar solvents compared to the methyl ester .
  • Substituents: The target compound features a chloro group at position 3, whereas the analog has a benzoylamino group at position 2. This difference significantly alters reactivity: the chloro group facilitates electrophilic substitution, while the benzoylamino group directs nucleophilic attack.

Reactivity :

  • Methyl 2-benzoylamino-3-oxobutanoate undergoes condensation with aromatic amines to form but-2-enoate derivatives under acidic conditions . By contrast, the chloro substituent in Isopropyl 3-chloro-2-oxobutanoate may favor elimination or nucleophilic displacement reactions.

Isopropyl Nitrite (CAS 541-42-4)

Functional Group Contrast :

  • Isopropyl nitrite is a nitrite ester (O-N=O), while the target compound is a chloro-oxobutanoate ester.

Stability :

  • Isopropyl nitrite is thermally unstable and prone to rapid decomposition . The chloro-oxobutanoate ester is expected to be more stable due to the absence of the reactive nitrite moiety.

Isopropyl Alcohol (CAS 67-63-0)

Physicochemical Properties :

  • Volatility: Isopropyl alcohol is highly volatile (BP: 82.6°C) due to hydrogen bonding . The esterification in this compound likely increases boiling point and reduces volatility.
  • Flammability : Both compounds are flammable, but esters generally exhibit higher flash points than alcohols .

Reactivity :

  • Isopropyl alcohol undergoes oxidation to acetone, while the target compound’s reactivity centers on its keto and chloro groups, enabling alkylation or cyclization.

Data Table: Comparative Properties

Property This compound (Inferred) Methyl 2-Benzoylamino-3-oxobutanoate Isopropyl Nitrite Isopropyl Alcohol
Molecular Weight ~178.6 (calculated) 235 (reported) 89.09 60.10
Functional Groups Chloro, oxo, ester Benzoylamino, oxo, ester Nitrite ester Alcohol
Reactivity Nucleophilic substitution, keto-enol tautomer Condensation with amines Nitric oxide release Oxidation to acetone
Hazards Irritant, possible lachrymator Not reported Flammable, toxic Flammable, eye irritant

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